2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound “2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a chemical compound with the molecular formula C34H30BrN3O3S1. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this exact compound. However, there are studies on the synthesis of similar compounds, such as benzimidazole bridged benzophenone substituted indole scaffolds2. These studies might provide some insight into potential synthesis methods for the compound you’re interested in.Molecular Structure Analysis
I’m sorry, but I was unable to retrieve specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis
I’m sorry, but I was unable to retrieve specific information on the chemical reactions involving this compound.Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The study on the synthesis of 3-heteroarylthioquinoline derivatives, including compounds with similar structures to the requested chemical, highlights innovative approaches using Friedlander annulation. These compounds demonstrated significant antituberculosis activity without cytotoxic effects on mouse fibroblasts (NIH 3T3) (Selvam et al., 2011).
- Another synthesis method involves the conversion of indones to quinoline and isoquinoline derivatives, showcasing the versatility of chemical transformations in producing complex heterocyclic compounds (Marsili et al., 1968).
- The reaction of 2-sulfanylbenzoxazole with α-iodoketones in the absence of bases to afford bis(benzoxazol-2-yl)disulfonium derivatives demonstrates a domino-process including multiple chemical transformations, providing insights into novel synthetic pathways (Shagun et al., 2018).
Biological Activity and Applications
- The synthesis and photophysical investigation of novel pyrazoline heterocyclic D-π-A chromophores, including compounds structurally similar to the requested chemical, for the fluorescent detection of Fe3+ metal ions highlight their application in developing sensitive chemical sensors (Khan, 2020).
- The design and synthesis of new derivatives of Pyrazolinyl bromophenylthiazoles for antimicrobial evaluations demonstrate the potential of such compounds in contributing to the development of new antimicrobial agents (Hawaiz, 2018).
Photophysical and Physicochemical Studies
- A study on multi-step synthesis, including pyrazoline derivatives similar to the requested compound, investigates their photophysical properties, demonstrating applications in developing fluorescent chemosensors for metal ion detection, showcasing the compound's potential in analytical chemistry (Salman A. Khan, 2020).
Safety And Hazards
This compound is not intended for human or veterinary use and is available for research use only1. Specific safety and hazard information was not available.
Future Directions
Given the antimicrobial activity of similar compounds2, future research could potentially explore the antimicrobial properties of this compound. However, more research is needed to confirm this.
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30BrN3O3S/c1-40-31-14-8-12-27(34(31)41-2)30-19-28(24-15-17-25(35)18-16-24)36-38(30)33(39)22-42-32-21-37(20-23-9-4-3-5-10-23)29-13-7-6-11-26(29)32/h3-18,21,30H,19-20,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPNUVWCDMVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
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